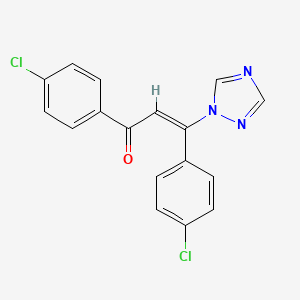
(2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a triazole ring, which is often associated with antifungal and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the triazole ring or the phenyl rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential antifungal and antimicrobial properties. The presence of the triazole ring is particularly significant, as triazole-containing compounds are known to inhibit the growth of fungi and bacteria.
Medicine
In medicine, research is focused on the compound’s potential as a therapeutic agent. Its antifungal properties make it a candidate for the development of new antifungal drugs, especially for treating resistant strains.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as antimicrobial coatings or additives in polymers.
Wirkmechanismus
The mechanism of action of (2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves the inhibition of key enzymes in microbial organisms. The triazole ring is known to bind to the heme iron in the active site of cytochrome P450 enzymes, inhibiting their function. This leads to the disruption of essential biological processes in fungi and bacteria, ultimately resulting in their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-1,3-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- (2E)-1,3-bis(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- (2E)-1,3-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1,3-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one lies in its specific substitution pattern. The presence of two 4-chlorophenyl groups and a triazole ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This unique structure contributes to its potent antifungal and antimicrobial activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(E)-1,3-bis(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O/c18-14-5-1-12(2-6-14)16(22-11-20-10-21-22)9-17(23)13-3-7-15(19)8-4-13/h1-11H/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIJMZYSBKFBRG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C2=CC=C(C=C2)Cl)N3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C(=O)C2=CC=C(C=C2)Cl)/N3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid](/img/structure/B3863470.png)
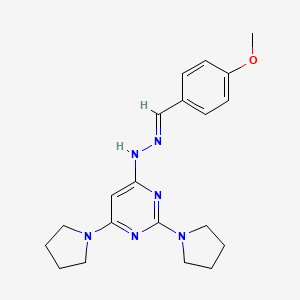
![10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B3863480.png)
![PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI)](/img/structure/B3863482.png)
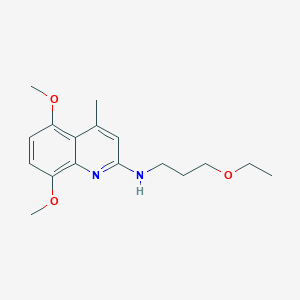
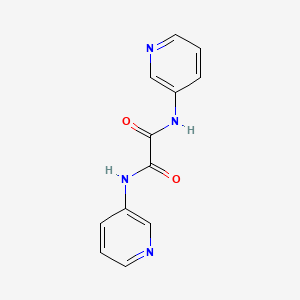
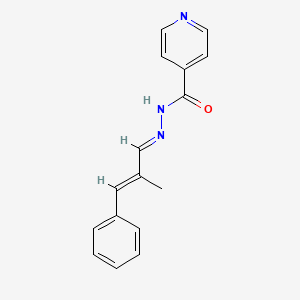
![(2E,2'E)-1,1'-ethane-1,2-diylbis[2-(4-methoxybenzylidene)-1-methylhydrazine]](/img/structure/B3863504.png)
![N-(3-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B3863519.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B3863532.png)
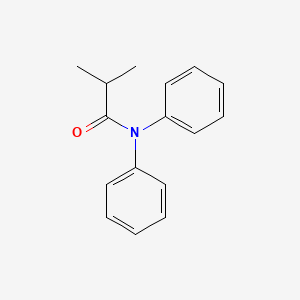
![N-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3863542.png)
![2-[5-(2-Bromophenoxy)pentylamino]ethanol](/img/structure/B3863553.png)

